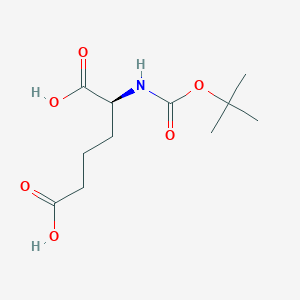

(S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid

描述

(S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid is a compound of interest in organic chemistry and biochemistry. It is a derivative of amino acids, specifically designed to protect the amino group during chemical reactions. The tert-butoxycarbonyl (Boc) group is commonly used in peptide synthesis to prevent unwanted side reactions.

准备方法

Synthetic Routes and Reaction Conditions

The preparation of (S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid typically involves the protection of the amino group of an amino acid using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The Boc-protected amino acid is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of Boc-protected amino acids, including this compound, follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions .

化学反应分析

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid undergoes several types of chemical reactions:

Deprotection: The Boc group can be removed using acids like trifluoroacetic acid (TFA) or mild reagents like oxalyl chloride in methanol.

Substitution: The compound can participate in nucleophilic substitution reactions where the Boc group is replaced by other functional groups.

Coupling: It can be used in peptide coupling reactions to form peptide bonds with other amino acids or peptides.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA), oxalyl chloride in methanol.

Substitution: Various nucleophiles depending on the desired substitution.

Coupling: Carbodiimides like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) are commonly used.

Major Products

Deprotection: The major product is the free amino acid.

Substitution: Products vary based on the nucleophile used.

Coupling: Peptides or peptide derivatives.

科学研究应用

Applications in Peptide Synthesis

The Boc protecting group is widely utilized in solid-phase peptide synthesis (SPPS). It allows for selective deprotection under mild acidic conditions, facilitating the assembly of complex peptides without compromising their integrity.

Case Study: Peptide Synthesis

A study demonstrated the synthesis of a cyclic peptide using Boc-L-Asp as an intermediate. The Boc group enabled the successful coupling of various amino acids, leading to a high-yield synthesis of the target peptide. The resulting cyclic structure exhibited enhanced biological activity compared to its linear counterpart due to improved stability and receptor binding affinity .

Role in Drug Development

Boc-L-Asp has been explored as a building block for various pharmaceutical compounds. Its structural features allow for modifications that enhance drug efficacy and selectivity.

Case Study: Anticancer Agents

Research has indicated that derivatives of Boc-L-Asp can serve as precursors for novel anticancer agents. One study synthesized a series of compounds based on Boc-L-Asp that showed significant cytotoxic effects against cancer cell lines, suggesting potential therapeutic applications in oncology .

Biochemical Research Applications

The compound plays a role in biochemical assays and studies involving enzyme interactions and metabolic pathways. Its ability to mimic natural substrates makes it valuable for probing enzyme specificity and activity.

Case Study: Enzyme Inhibition Studies

In a recent investigation, Boc-L-Asp was employed to study the inhibition kinetics of certain proteases. The compound's structural similarity to natural substrates allowed researchers to elucidate the mechanisms of enzyme action and inhibition, providing insights into enzyme regulation in metabolic pathways .

Environmental Applications

Emerging studies have indicated potential applications of Boc-L-Asp derivatives in environmental chemistry, particularly in the development of biodegradable polymers and materials.

Case Study: Biodegradable Polymers

Researchers have synthesized biodegradable polymers incorporating Boc-L-Asp derivatives, demonstrating their utility in developing environmentally friendly materials. These polymers exhibited favorable degradation profiles under controlled conditions, making them suitable for sustainable applications .

Summary Table of Applications

| Application Area | Specific Use | Example/Outcome |

|---|---|---|

| Peptide Synthesis | Intermediate for cyclic peptides | High-yield synthesis with enhanced biological activity |

| Drug Development | Building block for anticancer agents | Significant cytotoxic effects against cancer cells |

| Biochemical Research | Probing enzyme interactions | Insights into enzyme inhibition mechanisms |

| Environmental Chemistry | Development of biodegradable materials | Favorable degradation profiles under controlled conditions |

作用机制

The primary function of (S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid is to protect the amino group during chemical reactions. The Boc group prevents unwanted side reactions by blocking the reactivity of the amino group. Upon completion of the desired reactions, the Boc group can be selectively removed to reveal the free amino group, allowing further functionalization or biological activity .

相似化合物的比较

Similar Compounds

- (S)-2-((tert-Butoxycarbonyl)amino)pentanedioic acid

- (S)-2-((tert-Butoxycarbonyl)amino)butanedioic acid

- (S)-2-((tert-Butoxycarbonyl)amino)propanedioic acid

Uniqueness

(S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid is unique due to its specific chain length and the presence of the Boc-protected amino group. This makes it particularly useful in the synthesis of peptides with specific structural requirements. Its longer chain length compared to similar compounds allows for the formation of more complex peptide structures .

生物活性

(S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid, commonly referred to as Boc-D-Nva-OH, is a compound of significant interest in biochemical research and pharmaceutical applications. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C11H19NO4

- Molecular Weight : 229.28 g/mol

- CAS Number : 57521-85-4

- Log P (octanol-water partition coefficient) : 1.5 (indicating moderate lipophilicity)

The compound features a tert-butoxycarbonyl (Boc) group that enhances its stability and solubility, making it suitable for various biological applications.

The biological activity of Boc-D-Nva-OH primarily involves its interaction with specific biomolecules. The Boc group aids in the formation of hydrogen bonds with target proteins, which can influence their conformation and activity. This interaction is crucial for the compound's role as a building block in peptide synthesis and drug development.

Biological Activity Overview

Boc-D-Nva-OH has been studied for several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of Boc-D-Nva-OH exhibit antimicrobial properties against various bacterial strains. The presence of the carboxylic acid functionality is essential for this activity, as it enhances the compound's ability to penetrate bacterial membranes.

- Anticancer Potential : Research indicates that Boc-D-Nva-OH can inhibit specific cancer cell lines by inducing apoptosis. Its mechanism involves the modulation of apoptotic pathways, potentially through the activation of caspases.

- Neuroprotective Effects : Some studies have shown that Boc-D-Nva-OH may have neuroprotective properties, possibly through the inhibition of oxidative stress markers in neuronal cells.

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of Boc-D-Nva-OH derivatives against Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Properties

In vitro assays conducted on human breast cancer cell lines demonstrated that Boc-D-Nva-OH induced apoptosis in a dose-dependent manner. The study revealed that concentrations above 50 µM significantly increased caspase-3 activity, indicating the activation of apoptotic pathways.

Case Study 3: Neuroprotection

Research published in Neuroscience Letters explored the neuroprotective effects of Boc-D-Nva-OH on rat cortical neurons exposed to oxidative stress. The findings showed a reduction in reactive oxygen species (ROS) levels by approximately 40% when treated with 100 µM Boc-D-Nva-OH.

Data Table: Summary of Biological Activities

| Activity Type | Model/Assay | Concentration | Outcome |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 32 µg/mL | MIC determined; potential antibiotic lead |

| Anticancer | Human breast cancer cell lines | >50 µM | Induced apoptosis; increased caspase-3 activity |

| Neuroprotection | Rat cortical neurons | 100 µM | Reduced ROS levels by ~40% |

属性

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO6/c1-11(2,3)18-10(17)12-7(9(15)16)5-4-6-8(13)14/h7H,4-6H2,1-3H3,(H,12,17)(H,13,14)(H,15,16)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDTDLMJRZPSKDM-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70457683 | |

| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]hexanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70457683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77302-72-8 | |

| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]hexanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70457683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。